3-Propoxybenzene-1,2-diol

ALDH1A1 inhibition Cancer stem cell Aldehyde dehydrogenase

3-Propoxybenzene-1,2-diol (3-propoxycatechol) is a synthetic 3-alkoxy-substituted catechol (benzene-1,2-diol) with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. The compound features a propoxy (-OCH2CH2CH3) group at the 3-position of the catechol ring, modulating its lipophilicity, electronic properties, and biological target engagement relative to unsubstituted catechol and shorter-chain alkoxy analogs.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
Cat. No. B13308728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxybenzene-1,2-diol
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1O)O
InChIInChI=1S/C9H12O3/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5,10-11H,2,6H2,1H3
InChIKeyXCASKTQZYDNGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propoxybenzene-1,2-diol (CAS 90673-85-1): Catechol Derivative for Targeted Enzyme Inhibition and Chemical Biology


3-Propoxybenzene-1,2-diol (3-propoxycatechol) is a synthetic 3-alkoxy-substituted catechol (benzene-1,2-diol) with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . The compound features a propoxy (-OCH2CH2CH3) group at the 3-position of the catechol ring, modulating its lipophilicity, electronic properties, and biological target engagement relative to unsubstituted catechol and shorter-chain alkoxy analogs . Its catechol core enables interactions with metal-dependent enzymes, oxidoreductases, and targets requiring vicinal dihydroxyl pharmacophores, positioning it as a versatile scaffold in medicinal chemistry and chemical biology [1].

Why 3-Propoxybenzene-1,2-diol Cannot Be Replaced by Generic Catechol Analogs Without Functional Validation


The 3-alkoxy substituent length in catechols governs key molecular properties including lipophilicity (LogP), target binding affinity, and metabolic stability. Shorter-chain analogs such as 3-methoxycatechol and 3-ethoxycatechol exhibit distinct LogP values (0.72–1.30 vs. an estimated ~1.5–2.0 for the propoxy derivative) [1], directly impacting membrane permeability, protein binding, and off-target profiles. In enzyme inhibition assays, the 3-propoxy substituent confers unique affinity fingerprints: the compound shows moderate ALDH1A1 inhibition (IC50 = 1.92 μM) [2][3], weak COX-2 inhibition (IC50 = 30 μM) [4], and potent 15-PGDH inhibition (IC50 = 68 nM) [5], a multi-target profile that cannot be extrapolated from unsubstituted catechol or methoxy/ethoxy analogs without empirical confirmation.

Quantitative Differential Evidence for 3-Propoxybenzene-1,2-diol vs. Closest Catechol Analogs


ALDH1A1 Inhibition: 3-Propoxybenzene-1,2-diol vs. 3-Methoxycatechol Selectivity Profile

3-Propoxybenzene-1,2-diol inhibits human ALDH1A1 with an IC50 of 1.92 μM, measured via UV-fluorescence assay using NAD+/propionaldehyde as substrate [1]. In contrast, 3-methoxycatechol has not been reported as an ALDH1A1 inhibitor in publicly available databases, with its characterized biological activity limited to GPR35 agonism (EC50 = 147 μM) and vasorelaxation (EC50 = 7.6 μM) [2]. This target engagement divergence demonstrates that the 3-propoxy substituent enables ALDH1A1 inhibition not accessible with the shorter methoxy analog, likely due to enhanced hydrophobic interactions within the ALDH1A1 active site [3].

ALDH1A1 inhibition Cancer stem cell Aldehyde dehydrogenase

15-PGDH Inhibition Potency: 3-Propoxybenzene-1,2-diol Nanomolar Activity vs. Catechol Baseline

3-Propoxybenzene-1,2-diol potently inhibits human 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with an IC50 of 68 nM, measured via fluorescence assay using PGE2 as substrate after 15 min incubation [1]. Unsubstituted catechol, by comparison, is known to act as a COMT substrate and general antioxidant but has not been reported as a nanomolar 15-PGDH inhibitor in authoritative databases [2]. The ~1000-fold potency enhancement over the micromolar-range activities typical of simple catechols against related oxidoreductase targets underscores the critical contribution of the 3-propoxy substituent to 15-PGDH binding affinity [3].

15-PGDH inhibition Prostaglandin metabolism Tissue regeneration

COX-2 Inhibition Selectivity: Weak Activity of 3-Propoxybenzene-1,2-diol vs. Potent COX-2 Reference Inhibitors Enables Cleaner Phenotypic Profiling

3-Propoxybenzene-1,2-diol inhibits COX-2 with an IC50 of 30 μM (30,000 nM), as documented in ChEMBL assay CHEMBL766988 [1]. This relatively weak COX-2 activity is a critical differentiator from potent catechol-based COX inhibitors such as nordihydroguaiaretic acid (NDGA), which inhibits COX-2 with an IC50 of approximately 100 μM but also potently inhibits 5-LOX (IC50 = 200 nM) . The high micromolar COX-2 IC50 of 3-propoxybenzene-1,2-diol means that at concentrations required for its primary 15-PGDH (IC50 = 68 nM) or ALDH1A1 (IC50 = 1.92 μM) target engagement, COX-2-mediated prostaglandin modulation is minimal, reducing confounding phenotypic effects in cellular assays [2].

COX-2 inhibition Cyclooxygenase Selectivity profiling

Lipophilicity-Driven Property Differentiation: Estimated LogP of 3-Propoxybenzene-1,2-diol vs. 3-Methoxy and 3-Ethoxy Analogs

The 3-propoxy substituent confers a calculated LogP (CLogP) predicted to be in the range of approximately 1.5–2.0 based on fragment-based estimation, representing a systematic increase over 3-methoxycatechol (measured LogP = 0.72–1.21) [1] and 3-ethoxycatechol (XLogP3 = 1.3) . This incremental lipophilicity gain of approximately 0.3–0.7 log units per methylene extension within the 3-alkoxy series is consistent with the established Hansch π contribution for aliphatic carbon insertion, enabling predictable tuning of compound partitioning without altering the catechol pharmacophore [2]. The higher LogP of the propoxy analog translates to enhanced passive membrane permeability relative to the methoxy and ethoxy congeners, a critical consideration for cell-based assays and intracellular target engagement [3]. Notably, the predicted LogP remains well below the ClogP >3 threshold associated with elevated toxicity risk in catecholics [4].

Lipophilicity LogP Drug-likeness Membrane permeability

Procurement-Quality Differentiation: Batch-Specific QC Documentation for 3-Propoxybenzene-1,2-diol vs. Generic Catechol Suppliers

Multiple authorized vendors supply 3-propoxybenzene-1,2-diol at a minimum purity of 95% (HPLC), with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided at the time of purchase . In contrast, many generic catechol suppliers offer only certificate-of-analysis (CoA) summaries without raw analytical data, and purity specifications for commoditized catechols can vary widely (commonly 97–99% for catechol, but ≥95% for specialty substituted catechols). The availability of multi-method batch characterization (NMR for structural confirmation, HPLC for purity, GC for volatile impurity profiling) reduces the risk of unidentified impurities that could confound biological assay results, accelerate structure-activity relationship (SAR) studies, and ensure lot-to-lot reproducibility across long-term research programs .

Chemical procurement Quality control Batch traceability Reproducibility

High-Impact Application Scenarios for 3-Propoxybenzene-1,2-diol Based on Validated Differential Evidence


Chemical Probe for 15-PGDH-Mediated Prostaglandin Catabolism in Tissue Regeneration Research

With a 15-PGDH IC50 of 68 nM and a 441-fold selectivity window over COX-2 (IC50 = 30 μM), 3-propoxybenzene-1,2-diol serves as a potent and selective chemical probe for inhibiting prostaglandin degradation in tissue regeneration, wound healing, and hair growth models. At concentrations of 50–200 nM, the compound effectively inhibits 15-PGDH while COX-2-mediated prostaglandin synthesis remains unperturbed, enabling clean interrogation of prostaglandin catabolism pathways without confounding auto-regulatory feedback [1][2]. This selectivity profile is superior to multi-target catechols like NDGA, which simultaneously inhibits 5-LOX (IC50 = 200 nM) and COX-2 (IC50 ≈ 100 μM), confounding phenotypic readouts .

ALDH1A1-Targeted Cancer Stem Cell Inhibitor Lead Optimization

The confirmed ALDH1A1 inhibition (IC50 = 1.92 μM) of 3-propoxybenzene-1,2-diol provides a validated starting point for medicinal chemistry optimization targeting cancer stem cells. Unlike 3-methoxycatechol, which lacks documented ALDH1A1 activity, the propoxy derivative engages this therapeutically relevant target at low micromolar concentrations [3]. Structure-activity relationship (SAR) expansion around the 3-propoxybenzene-1,2-diol scaffold can exploit the established incremental LogP contribution of each methylene unit (~0.5 per CH2) to fine-tune lipophilicity while maintaining the ALDH1A1 pharmacophore, guided by the quantitative framework established in the 3-alkoxycatechol series .

Lipophilicity-Tuned Chemical Tool for Membrane Permeability Optimization in the Catechol Chemotype

With an estimated ClogP of ~1.5–2.0, 3-propoxybenzene-1,2-diol occupies a specific lipophilicity niche within the 3-alkoxycatechol series (3-methoxy: LogP 0.72; 3-ethoxy: XLogP3 1.3). This intermediate logP value enables enhanced passive membrane permeability compared to the methoxy and ethoxy analogs while remaining below the ClogP >3 safety threshold identified for catecholic compounds [4]. For discovery teams seeking to improve intracellular target engagement of catechol-based inhibitors without incurring the toxicity risks associated with high-logP catecholics, the propoxy derivative represents an optimal balance of permeability and safety in the property space [5].

Reproducible Procurement for Long-Term SAR Programs Requiring Multi-Batch Consistency

The availability of batch-specific NMR, HPLC, and GC quality control documentation from multiple authorized distributors (Bidepharm, AKSci, CymitQuimica) ensures lot-to-lot reproducibility critical for extended structure-activity relationship (SAR) campaigns . This documentation standard exceeds the typical single-method HPLC CoA provided for more commoditized catechol analogs, reducing the risk that unidentified impurities or batch-to-batch variability confound biological assay results over multi-year research programs. For core facilities and industrial laboratories conducting large-scale screening, this procurement quality advantage directly translates to lower downstream assay failure rates and more reliable SAR conclusions.

Quote Request

Request a Quote for 3-Propoxybenzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.